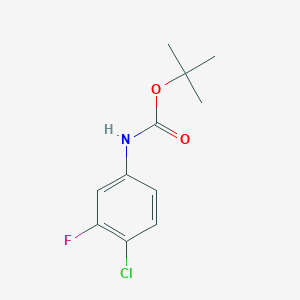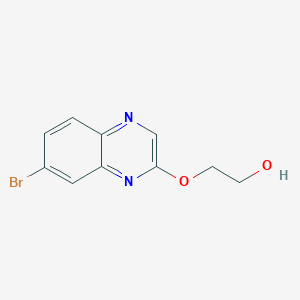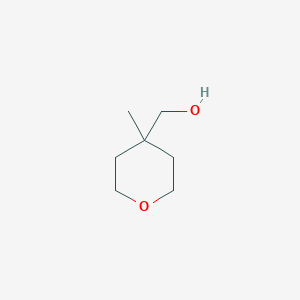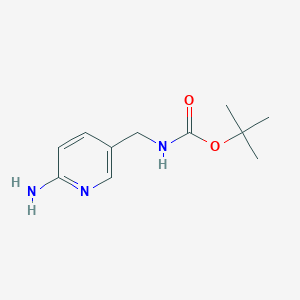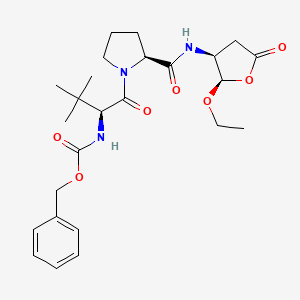
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, or 4-bromo-1-pyrrolidinopropanone, is an organic compound with a wide range of applications in the scientific and laboratory fields. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in a variety of synthetic reactions and has been studied extensively for its potential applications in the medical and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Compounds similar to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one have been synthesized and evaluated for their anticancer properties. A study by Romagnoli et al. (2018) found that α-bromoacryloylamido indolyl pyridinyl propenones, which are structurally related, displayed significant antiproliferative activity against various leukemia cell lines. These compounds were synthesized combining α-bromoacryloyl moiety with indole-derived chalcone analogues, showing potent efficacy in nanomolar concentrations (Romagnoli et al., 2018).
Crystal Structure and Chemical Properties
- The crystal structure and properties of similar compounds have been studied to understand their molecular configurations and potential applications. For instance, Thinagar et al. (2000) analyzed the crystal structure of a related compound, Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], providing insights into its molecular conformation and stability (Thinagar et al., 2000).
Synthesis and Characterization
- Research on the synthesis and characterization of related compounds helps in understanding their potential for various applications. For example, Wang et al. (2016) synthesized 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for several biologically active compounds, providing valuable information on its structure and synthesis process (Wang et al., 2016).
Molecular Interactions and Bonding
- Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones related to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Their work highlights the intra- and intermolecular hydrogen bonding in these compounds, which is crucial for understanding their reactivity and potential applications in material science or pharmacology (Balderson et al., 2007).
Luminescence and Optical Properties
- Zhang and Tieke (2008) explored the synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, which are related to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. These polymers exhibited strong fluorescence and solubility in common organic solvents, indicating potential applications in optoelectronics and materials science (Zhang & Tieke, 2008).
Antibacterial Activity
- Jasril et al. (2013) synthesized pyridine chalcones, including derivatives similar to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, and evaluated their antibacterial activity. They found that these compounds showed strong activity against various bacterial strains, suggesting potential use in developing antibacterial agents (Jasril et al., 2013).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKJAKCCVYVXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239529 | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4897-53-4 | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
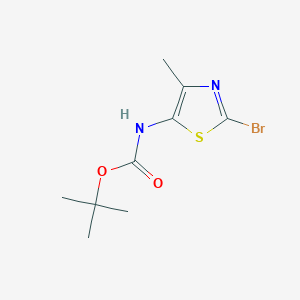
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
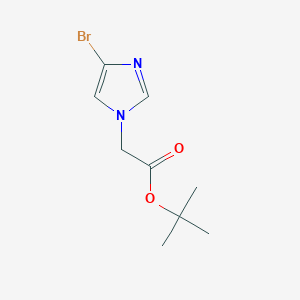
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)
![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

